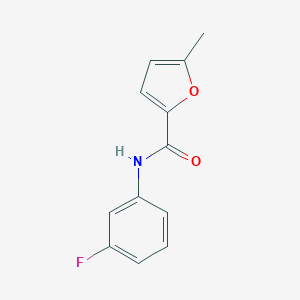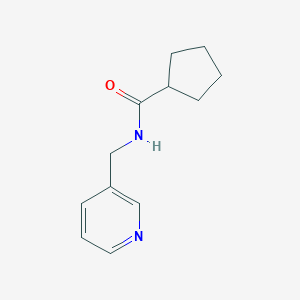![molecular formula C20H19NO3 B258819 N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B258819.png)
N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide, also known as MFC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. MFC belongs to the class of furan carboxamides and is structurally similar to other compounds that have shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer development, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar structures. This compound has also been shown to have good solubility in various solvents, making it easy to use in different experimental setups. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. This compound has been shown to enhance the activity of some chemotherapeutic agents, and further studies are needed to determine its potential synergistic effects with other drugs. Another future direction is the investigation of this compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide involves the reaction of 3-methoxybenzaldehyde, 4-methylbenzylamine, and furan-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and antinociceptive properties. This compound has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-14-6-8-15(9-7-14)12-18-10-11-19(24-18)20(22)21-16-4-3-5-17(13-16)23-2/h3-11,13H,12H2,1-2H3,(H,21,22) |
Clave InChI |
ZKXGJUSFSBBQIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)

![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)



![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)